1-methyl-1H-indol-4-amine
Overview
Description
1-Methyl-1H-Indol-4-amine (1MI) is a synthetic organic compound with a wide variety of applications in the scientific research and laboratory fields. It is a versatile compound, as it can be used as a building block for a variety of other compounds, and it can also be used as a reagent in various chemical reactions. 1MI is used in a variety of scientific research studies and laboratory experiments, as it has a number of biochemical and physiological effects on living organisms.
Scientific Research Applications
Synthesis and Structural Evaluation
- The synthesis of derivatives of 1-methyl-1H-indol-4-amine has been a subject of research, focusing on crystal structures and chemical properties. For instance, Kukuljan et al. (2016) reported the synthesis of derivatives like 1-(5-methyl-1H-indol-6-yl)ethan-1-one, exploring their structural aspects using methods like IR, 1H NMR, and X-Ray diffraction analysis (Kukuljan, Kranjc, & Perdih, 2016).
Chemical Synthesis Techniques
- Melkonyan et al. (2008) demonstrated the synthesis of N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate using Cu(I)-catalyzed intramolecular amination. This process was noted for its efficiency under mild conditions (Melkonyan, Karchava, & Yurovskaya, 2008).
Development of Pharmaceutical Agents
- Research into 1-methyl-1H-indol-4-amine derivatives has also included exploration of their potential as pharmaceutical agents. Nguyen et al. (1990) synthesized derivatives with significant antitumor activity, demonstrating their potential as antineoplastic agents (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).
Enantioselective Synthesis
- Lifchits and Charette (2008) detailed a Lewis acid-catalyzed method for the ring-opening of cyclopropanes with amine nucleophiles, which was applied in the synthesis of serotonin/norepinephrine reuptake inhibitors. This highlights the relevance of 1-methyl-1H-indol-4-amine in synthesizing complex pharmaceutical compounds (Lifchits & Charette, 2008).
Novel Synthesis Methods
- Akbari and Faryabi (2023) reported an efficient method for synthesizing 1-methyl-1H-indole-3-carboxylates, indicating ongoing research into new synthesis methods for such compounds. This study emphasized the significance of functionalizing the α carbon of an iminium from tertiary amines (Akbari & Faryabi, 2023).
properties
IUPAC Name |
1-methylindol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-11-6-5-7-8(10)3-2-4-9(7)11/h2-6H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOJPFQQFJVNMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623177 | |
Record name | 1-Methyl-1H-indol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-indol-4-amine | |
CAS RN |
85696-95-3 | |
Record name | 1-Methyl-1H-indol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-indol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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